molecular formula C12H17N3O B6350809 1-{[(Pyridin-4-yl)methyl]amino}cyclopentane-1-carboxamide CAS No. 1392491-63-2

1-{[(Pyridin-4-yl)methyl]amino}cyclopentane-1-carboxamide

Cat. No.: B6350809
CAS No.: 1392491-63-2
M. Wt: 219.28 g/mol
InChI Key: LOTULFQAOSFNQC-UHFFFAOYSA-N
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Description

1-{[(Pyridin-4-yl)methyl]amino}cyclopentane-1-carboxamide is a compound with the molecular formula C12H17N3O and a molecular weight of 219.28 g/mol This compound features a cyclopentane ring substituted with a carboxamide group and a pyridin-4-ylmethylamino group

Preparation Methods

The synthesis of 1-{[(Pyridin-4-yl)methyl]amino}cyclopentane-1-carboxamide typically involves the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

1-{[(Pyridin-4-yl)methyl]amino}cyclopentane-1-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures depending on the specific reaction.

Scientific Research Applications

1-{[(Pyridin-4-yl)methyl]amino}cyclopentane-1-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[(Pyridin-4-yl)methyl]amino}cyclopentane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

1-{[(Pyridin-4-yl)methyl]amino}cyclopentane-1-carboxamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific ring structure and substitution pattern, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(pyridin-4-ylmethylamino)cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c13-11(16)12(5-1-2-6-12)15-9-10-3-7-14-8-4-10/h3-4,7-8,15H,1-2,5-6,9H2,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOTULFQAOSFNQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)N)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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